molecular formula C6H6F3NOS B8780974 alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol

alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol

Cat. No.: B8780974
M. Wt: 197.18 g/mol
InChI Key: JVXJMZZYDSVHNK-UHFFFAOYSA-N
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Description

alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol is a chemical compound with the molecular formula C6H6F3NOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of the trifluoromethyl group in its structure enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol typically involves the introduction of the trifluoromethyl group into the thiazole ring. One common method is the radical trifluoromethylation of thiazole derivatives. This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-methyl-alpha-(trifluoromethyl)thiazole-5-carboxylic acid.

    Reduction: Formation of 4-methyl-alpha-(trifluoromethyl)thiazole-5-methanol.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

Molecular Formula

C6H6F3NOS

Molecular Weight

197.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethanol

InChI

InChI=1S/C6H6F3NOS/c1-3-4(12-2-10-3)5(11)6(7,8)9/h2,5,11H,1H3

InChI Key

JVXJMZZYDSVHNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to Reference Example 8-2, by use of 4-methylthiazole-5-carbaldehyde (300 mg, 2.36 mmol) dissolved in N,N-dimethylformamide (4 mL), potassium carbonate (65 mg, 0.47 mmol) and (trifluoromethyl)trimethylsilane (0.419 mL, 2.83 mmol), the mixture was stirred and reacted at room temperature for 2.2 hours. Then, purification by preparative thin-layer chromatography (chloroform/methanol=15/1) was performed to give 2,2,2-trifluoro-1-(4-methylthiazol-5-yl)ethanol (Compound DT) (393 mg, yield: 84%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step Two
Quantity
0.419 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

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